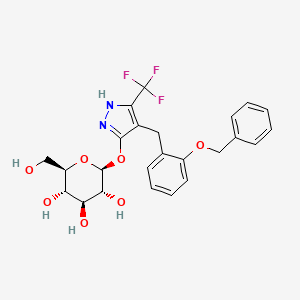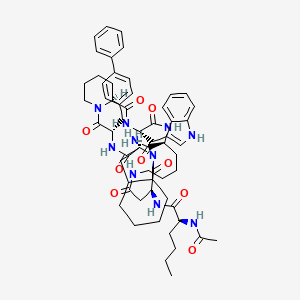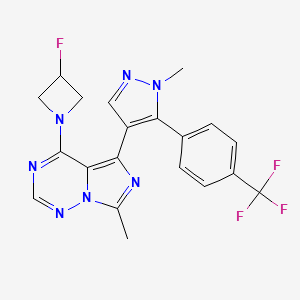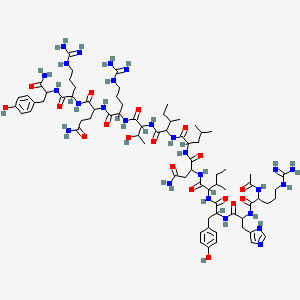
4-(2-benzyloxybenzyl)-3-(beta-D-glucopyranosyloxy)-5-trifluoromethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-benzyloxybenzyl)-3-(beta-D-glucopyranosyloxy)-5-trifluoromethyl-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a benzyloxybenzyl group, a glucopyranosyloxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-benzyloxybenzyl)-3-(beta-D-glucopyranosyloxy)-5-trifluoromethyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxybenzyl Group: This step involves the alkylation of the pyrazole ring with a benzyloxybenzyl halide in the presence of a base such as potassium carbonate.
Attachment of the Glucopyranosyloxy Group: This is typically done via glycosylation, where the pyrazole derivative is reacted with a glucopyranosyl donor in the presence of a Lewis acid catalyst.
Incorporation of the Trifluoromethyl Group: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-benzyloxybenzyl)-3-(beta-D-glucopyranosyloxy)-5-trifluoromethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The benzyloxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-(2-benzyloxybenzyl)-3-(beta-D-glucopyranosyloxy)-5-trifluoromethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-benzyloxybenzyl)-3-(beta-D-glucopyranosyloxy)-5-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-benzyloxybenzyl)-3-(beta-D-glucopyranosyloxy)-5-methyl-1H-pyrazole
- 4-(2-benzyloxybenzyl)-3-(beta-D-glucopyranosyloxy)-5-chloro-1H-pyrazole
- 4-(2-benzyloxybenzyl)-3-(beta-D-glucopyranosyloxy)-5-bromo-1H-pyrazole
Uniqueness
The presence of the trifluoromethyl group in 4-(2-benzyloxybenzyl)-3-(beta-D-glucopyranosyloxy)-5-trifluoromethyl-1H-pyrazole imparts unique electronic and steric properties, making it distinct from its analogs. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H25F3N2O7 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[4-[(2-phenylmethoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25F3N2O7/c25-24(26,27)21-15(10-14-8-4-5-9-16(14)34-12-13-6-2-1-3-7-13)22(29-28-21)36-23-20(33)19(32)18(31)17(11-30)35-23/h1-9,17-20,23,30-33H,10-12H2,(H,28,29)/t17-,18-,19+,20-,23+/m1/s1 |
InChI Key |
VRWBPJPUNCXWHA-MZSWFSNMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CC3=C(NN=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CC3=C(NN=C3OC4C(C(C(C(O4)CO)O)O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{7-[3-(4-Benzyl-piperazin-1-ylmethyl)-pyrrol-1-yl]-6-nitro-2,3-dioxo-3,4-dihydro-2H-quinoxalin-1-yl}-acetic acid](/img/structure/B10779981.png)
![4-[4-[7-Amino-2-(1,2,3-benzothiadiazol-7-yl)-3-(difluoromethyl)furo[2,3-c]pyridin-4-yl]pyrazol-1-yl]cyclohexan-1-ol](/img/structure/B10779982.png)
![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B10779983.png)
![(2R)-5-(carbamoylamino)-2-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-N-hydroxypentanamide](/img/structure/B10779992.png)
![(1'R,3R)-5-[[3-[(1R)-2,2-dimethylcyclopentyl]-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B10779999.png)

![7-[(2Z)-2-(2-Amino-1,3-thiazol-4-YL)-2-(methoxyimino)acetamido]-3-{[(6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10780005.png)

![N-[(S)-1-((3S,8aS)-3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-guanidino-butyl]-3-(1H-indol-3-yl)-propionamide](/img/structure/B10780022.png)

![2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-[2-[2-[2-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoic acid](/img/structure/B10780037.png)
![4-[2-(1H-indol-4-yl)-6-(2-methylsulfonylpropan-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B10780039.png)
![4-[(4-but-2-ynoxyphenyl)sulfonylmethyl]-N-hydroxy-1-propan-2-ylsulfonylpiperidine-4-carboxamide](/img/structure/B10780047.png)
![4-[(S)-4-Carboxy-2-({5-[2-((S)-2-cyclobutylcarbamoyl-pyrrolidin-1-yl)-2-oxo-ethoxy]-1-phenyl-1H-pyrazole-3-carbonyl}-amino)-butyryl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B10780055.png)
